

Application Notes and Protocols for L002 Stock Solution Preparation and Cell Treatment

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of a stock solution of **L002**, a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), and its subsequent use in cell-based assays.

Introduction

L002 is a cell-permeable small molecule that acts as a reversible and specific inhibitor of the p300 catalytic domain (KAT3B) with an IC50 of 1.98 μM.[1][2] By competitively binding to the acetyl-CoA pocket, **L002** effectively blocks histone acetylation, p53 acetylation, and STAT3 activation.[1][2] Its demonstrated ability to suppress tumor growth in preclinical models makes it a valuable tool for cancer research and drug development.[3][4] These protocols outline the necessary steps for dissolving, storing, and applying **L002** for in vitro cell culture experiments.

L002 Properties and Data

A summary of the key quantitative data for **L002** is presented in the table below for easy reference.



Property	Value	Source
Molecular Formula	C15H15NO5S	[1][3]
Molecular Weight	321.35 g/mol	[1][3]
IC50 (p300)	1.98 μΜ	[1][2][3][4]
Solubility in DMSO	≥ 30 mg/mL (up to 100 mM)	[1][3][5][6]
Appearance	Crystalline solid	[6]
Storage of Stock Solution	-20°C for up to 3 months	[4]

Experimental Protocols Preparation of L002 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **L002** in dimethyl sulfoxide (DMSO).

Materials:

- L002 powder
- · Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

- Calculate the required mass of L002:
 - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:



- Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
- Mass (mg) = 10 mmol/L x 0.001 L x 321.35 g/mol = 3.2135 mg
- Weigh L002 powder:
 - Carefully weigh out approximately 3.21 mg of L002 powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Dissolve in DMSO:
 - Add 1 mL of sterile DMSO to the microcentrifuge tube containing the **L002** powder.
- Ensure complete dissolution:
 - Vortex the tube thoroughly until the L002 powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[5]
- Aliquot and store:
 - Aliquot the 10 mM L002 stock solution into smaller, single-use volumes (e.g., 20 μL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
 - Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months when stored at this temperature.[4]

Cell Treatment with L002

This protocol provides a general guideline for treating cultured cells with **L002**. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.

Materials:

- Cultured cells in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates)
- · Complete cell culture medium
- 10 mM L002 stock solution in DMSO



- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Seed cells into the desired culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
 - Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
- Preparation of Working Solutions:
 - Thaw an aliquot of the 10 mM L002 stock solution at room temperature.
 - Prepare serial dilutions of the L002 stock solution in complete cell culture medium to achieve the desired final concentrations.
 - Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
- · Cell Treatment:
 - Carefully remove the old medium from the cells.
 - Add the prepared medium containing the desired concentrations of L002 to the respective wells.
 - Include a vehicle control group treated with the same final concentration of DMSO as the
 L002-treated groups.
- Incubation:
 - Return the cells to the incubator and incubate for the desired treatment duration.





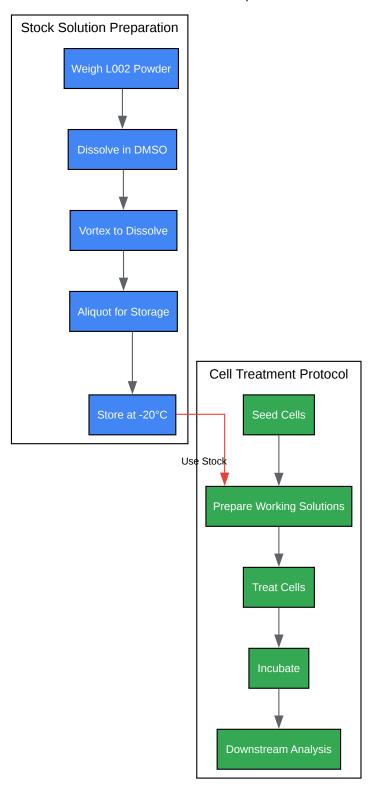


- Downstream Analysis:
 - Following incubation, the cells can be harvested and processed for various downstream analyses, such as viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.

Visualizations



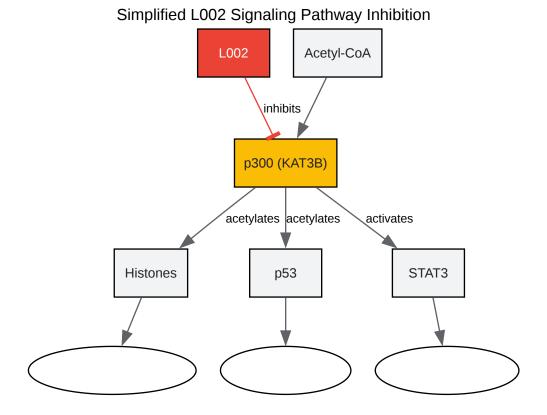
Workflow for L002 Stock Solution Preparation and Use



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Caption: Workflow for preparing and using **L002** stock solution.





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Caption: **L002** inhibits p300, blocking acetylation and STAT3 activation.

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